3-(3-methyl-1H-pyrrol-1-yl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

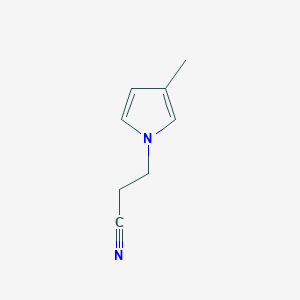

3-(3-methyl-1H-pyrrol-1-yl)propanenitrile is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds with a five-membered ring structure containing one nitrogen atom. This compound is characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further connected to a methyl-substituted pyrrole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-methylpyrrole with acrylonitrile under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out at elevated temperatures to facilitate the formation of the nitrile group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of acrylonitrile in the presence of 3-methylpyrrole. This method ensures high yield and purity of the final product. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under controlled pressure and temperature.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-methyl-1H-pyrrol-1-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis .

Biology

- Biological Activity : Research indicates that derivatives containing the pyrrole moiety can exhibit diverse biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of various bacteria and fungi .

- Anticancer Effects : It has been evaluated for its potential to induce apoptosis in cancer cells, suggesting its role in cancer therapy .

- Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress .

Medicine

- Pharmaceutical Intermediate : Ongoing research explores its potential as an intermediate in drug development, particularly for pharmaceuticals targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for further exploration in medicinal chemistry .

Industry

- Specialty Chemicals Production : The compound is also used in the production of specialty chemicals and materials with specific properties, contributing to various industrial applications .

Antimicrobial Activity

In a study evaluating the antimicrobial properties of various pyrrole derivatives, 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile was found to exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of this compound as a lead structure for developing new antimicrobial agents .

Cancer Research

Research involving this compound demonstrated its ability to induce apoptosis in multiple cancer cell lines. The study utilized cytotoxic screening methods to evaluate the efficacy of the compound against cancerous cells compared to healthy cells, indicating its selective toxicity towards tumor cells .

Mecanismo De Acción

The mechanism of action of 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of intermediates that can interact with biological macromolecules. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, thereby modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

Propionitrile: A simple aliphatic nitrile with similar chemical properties but lacks the pyrrole ring.

3-(1H-pyrrol-1-yl)propanenitrile: Similar structure but without the methyl substitution on the pyrrole ring.

3-(2,5-dimethyl-1-pyrrolyl)propanenitrile: Contains additional methyl groups on the pyrrole ring.

Uniqueness

3-(3-methyl-1H-pyrrol-1-yl)propanenitrile is unique due to the presence of the methyl-substituted pyrrole ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications in research and industry.

Actividad Biológica

3-(3-methyl-1H-pyrrol-1-yl)propanenitrile, also known by its CAS number 177263-29-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2. The compound features a pyrrole ring, which is known for its role in various biological systems. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing pyrrole moieties often exhibit diverse biological activities, including:

- Antimicrobial Activity : Several studies have suggested that pyrrole derivatives can inhibit the growth of various bacteria and fungi.

- Anticancer Properties : Pyrrole-containing compounds have been evaluated for their ability to induce apoptosis in cancer cells.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.

- Interaction with DNA : Pyrrole derivatives can intercalate into DNA, potentially disrupting replication and transcription processes.

- Modulation of Cell Signaling Pathways : The compound may influence pathways such as apoptosis and cell proliferation.

Anticancer Activity

A notable study assessed the antiproliferative effects of this compound on various cancer cell lines using the NCI-60 cell screen. The results indicated selective cytotoxicity against certain cancer types, particularly renal (CAKI-1) and CNS (SNB-75) cancer cells. The average growth inhibition observed was approximately 50% at a concentration of 10 µM, suggesting significant potential for further development as an anticancer agent .

Antimicrobial Studies

In another investigation, the antimicrobial efficacy of this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods. The results demonstrated that this compound exhibited MIC values ranging from 32 to 64 µg/mL, indicating moderate antimicrobial activity .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Pathogen | IC50/MIC (µg/mL) | Notes |

|---|---|---|---|

| Anticancer | CAKI-1 (Renal Cancer) | 10 | Significant growth inhibition observed |

| Anticancer | SNB-75 (CNS Cancer) | 10 | Selective cytotoxicity |

| Antimicrobial | Staphylococcus aureus | 32 | Moderate activity |

| Antimicrobial | Escherichia coli | 64 | Moderate activity |

Propiedades

IUPAC Name |

3-(3-methylpyrrol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-8-3-6-10(7-8)5-2-4-9/h3,6-7H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPPSIMHVOEBBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=C1)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.